Bienvenue dans la boutique en ligne BenchChem!

5-(4-(Pyridin-2-yl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline

Lipophilicity ADME Drug-likeness

5-(4-(Pyridin-2-yl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline (CAS 893271-75-5) is a synthetic heterocyclic compound belonging to the 1,2,3-triazolo[1,5-a]quinazoline class. Its structure features a unique combination of a 4-(pyridin-2-yl)piperazin-1-yl substituent at position 5 and a tosyl (4-methylbenzenesulfonyl) group at position 3 on the triazoloquinazoline core.

Molecular Formula C25H23N7O2S
Molecular Weight 485.57
CAS No. 893271-75-5
Cat. No. B2640792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-(Pyridin-2-yl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline
CAS893271-75-5
Molecular FormulaC25H23N7O2S
Molecular Weight485.57
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC=CC=N6
InChIInChI=1S/C25H23N7O2S/c1-18-9-11-19(12-10-18)35(33,34)25-24-27-23(20-6-2-3-7-21(20)32(24)29-28-25)31-16-14-30(15-17-31)22-8-4-5-13-26-22/h2-13H,14-17H2,1H3
InChIKeyXGVLFRWDLCTLLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-(Pyridin-2-yl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline (CAS 893271-75-5): Procurement-Relevant Baseline for a Triazoloquinazoline Research Chemical


5-(4-(Pyridin-2-yl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline (CAS 893271-75-5) is a synthetic heterocyclic compound belonging to the 1,2,3-triazolo[1,5-a]quinazoline class. Its structure features a unique combination of a 4-(pyridin-2-yl)piperazin-1-yl substituent at position 5 and a tosyl (4-methylbenzenesulfonyl) group at position 3 on the triazoloquinazoline core [1]. Scifinder and PubChem records confirm a molecular formula of C₂₅H₂₃N₇O₂S and a molecular weight of 485.6 g/mol; the computed XLogP3-AA is 3.9, indicating moderate lipophilicity [1]. Publicly available primary pharmacological data for this precise compound are extremely sparse. However, the 5-(pyridin-2-yl)piperazine motif is a recognized pharmacophore for kinase and GPCR targets, while the tosyl group offers a modifiable electrostatic anchor point, making the compound a potentially valuable tool for structure–activity relationship (SAR) exploration [2].

Why Closely Related Triazoloquinazoline Analogs Cannot Replace 5-(4-(Pyridin-2-yl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline


In the triazolo[1,5-a]quinazoline series, small structural modifications—particularly to the 3‑sulfonyl and 5‑amino substituents—produce large shifts in lipophilicity, target affinity, and isoform selectivity that preclude generic interchange. For example, replacing the pyridin-2-yl piperazine with a benzhydrylpiperazine group increases the calculated logP from 3.9 to 6.1, which would profoundly alter solubility, permeability, and off‑target binding [1][2]. Published hCA inhibition data for the benzhydrylpiperazine analog show a 4.8‑fold selectivity window between hCA VII (Ki = 8.9 nM) and hCA II (Ki = 43.2 nM) [3]. Even a seemingly conservative change—tosyl → 3,4‑dimethylphenylsulfonyl—raises logP from 3.9 to 4.3 and adds 14 Da to the molecular weight, changes that can influence CYP metabolism, tissue distribution, and assay interference [1][4]. Therefore, procurement of the exact compound is essential for any study where the 5‑(pyridin‑2‑yl)piperazine pharmacophore or the specific tosyl electrostatic profile is under investigation.

Quantitative Differentiation Evidence for 5-(4-(Pyridin-2-yl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline vs. Analogs


Predicted LogP (XLogP3-AA): 3.9 vs. 6.1 for the 5‑Benzhydrylpiperazine Analog — A 2.2‑Unit Lipophilicity Advantage

The target compound exhibits a computed XLogP3-AA of 3.9, which falls within the optimal range (1–4) for oral absorption according to Lipinski’s Rule of Five. In contrast, the 5‑(4‑benzhydrylpiperazin‑1‑yl) analog (CAS 887221-42-3) has a computed XLogP3-AA of 6.1, exceeding the recommended upper limit and predicting poor aqueous solubility and a higher risk of phospholipidosis or CYP inhibition [1][2]. The 2.2‑unit difference represents a >100‑fold theoretical shift in octanol‑water partition, directly impacting assay compatibility and in vivo pharmacokinetics.

Lipophilicity ADME Drug-likeness

Molecular Weight: 485.6 Da vs. 574.7 Da for the 5‑Benzhydrylpiperazine Analog — 89.1 Da Lower Molecular Weight Improves Permeability Potential

With a molecular weight of 485.6 g/mol, the target compound meets the Lipinski criterion (MW ≤ 500 Da), whereas the benzhydrylpiperazine analog at 574.7 g/mol violates this threshold. The 89.1 Da reduction corresponds to a 15.5% lower molecular mass, which is associated with improved passive membrane permeability and a lower probability of active efflux by P‑glycoprotein [1][2].

Molecular weight Drug-likeness Permeability

Sulfonyl Substituent Comparison: Tosyl (LogP 3.9) vs. 3,4-Dimethylphenylsulfonyl (LogP 4.3) — A 0.4‑Unit Lipophilicity Increment Alters SAR Resolution

The direct 3‑sulfonyl analog carrying a 3,4‑dimethylphenylsulfonyl group (CAS 893276‑09‑0) shows a computed XLogP3-AA of 4.3, 0.4 log units higher than the target tosyl compound’s 3.9. This measurable difference arises solely from the addition of a second methyl group on the phenyl ring and can alter binding pocket complementarity, metabolic soft spots, and assay solubility [1][2]. Even this single-methyl difference can shift a compound across a logP threshold that determines solubility-limited absorption.

Structure–Activity Relationship Sulfonyl group Lipophilicity

Predicted hCA Isoform Selectivity Profile Differentiated from the 5‑Benzhydrylpiperazine Analog by Structural Inference

Crystallographic and enzymatic data for the 5‑(4‑benzhydrylpiperazin‑1‑yl) analog (compound 1 in D'Ambrosio et al.) demonstrate hCA VII preferential inhibition (Ki = 8.9 nM) over hCA II (Ki = 43.2 nM), a 4.8‑fold selectivity attributed to the extensive hydrophobic contacts of the benzhydryl group with the hCA VII active site [1]. The target compound lacks this bulky diphenylmethyl tail and instead presents a 4‑(pyridin‑2‑yl)piperazine, where the pyridyl nitrogen can engage in hydrogen bonding or metal coordination not possible for the benzhydryl analog. While experimental Ki values are not yet reported for the target compound, the structural divergence predicts a distinct hCA isoform fingerprint — likely with reduced hCA VII affinity but potential for engagement of alternative targets such as kinases via the pyridine nitrogen [2].

Carbonic anhydrase Isoform selectivity Crystallography

Hydrogen Bond Acceptor Count: 8 HBA Sites vs. 7 for the Benzhydrylpiperazine Analog — Enhanced Aqueous Solubility Potential

The target compound contains 8 hydrogen bond acceptor atoms (calculated by Cactvs) compared with 7 for the 5‑benzhydrylpiperazine analog. The additional acceptor is the pyridin-2-yl nitrogen, which not only creates an extra solvation point but also serves as a potential metal‑chelating or hydrogen‑bonding motif in biological targets [1][2]. This difference, combined with the lower logP, supports measurably better aqueous solubility, a critical parameter for high‑throughput screening compatibility.

Solubility Hydrogen bonding Drug formulation

High-Value Application Scenarios for 5-(4-(Pyridin-2-yl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline


SAR Probe for Deconvoluting hCA Isoform Selectivity in Triazoloquinazoline Series

The crystal structures of the 5‑benzhydrylpiperazine analog in complex with hCA II and hCA VII [1] establish a structural baseline for the class. Procuring the target compound — which replaces the benzhydryl group with a 4‑(pyridin‑2‑yl)piperazine — enables head‑to‑head enzymatic profiling (e.g., stopped‑flow CO₂ hydration assay) to quantify how the loss of the bulky lipophilic tail shifts the Ki ratio between hCA II and hCA VII. Such data would directly test the hypothesis that the pyridyl nitrogen introduces compensating polar interactions that alter isoform selectivity.

Kinase Profiling Starting Point Leveraging the Pyridin-2-yl Piperazine Pharmacophore

The 4‑(pyridin‑2‑yl)piperazine motif is a privileged kinase‑binding fragment, as demonstrated in multiple FDA‑approved kinase inhibitors. The target compound, with its tosyl‑triazoloquinazoline core, can be submitted to commercial kinase‑profiling panels (e.g., Eurofins DiscoverX scanMAX or KINOMEscan) to map its selectivity fingerprint. The low logP (3.9) and moderate molecular weight (485.6 Da) [2] minimize off‑target promiscuity risk, making it a cleaner probe than the more lipophilic benzhydryl analog.

DMPK Optimization Scaffold with Pre‑Optimized Physicochemical Properties

With a logP of 3.9 and MW of 485.6 [1], the target compound is already positioned within Rule‑of‑Five space. ADME contract research organizations (CROs) can use it directly for metabolic stability (e.g., human liver microsome t₁/₂), CYP inhibition, and Caco‑2 permeability assays. The resulting data will establish a baseline pharmacokinetic profile that can be compared with the benzhydryl analog (logP 6.1) to quantify the DMPK benefits of the pyridinyl‑piperazine substitution.

Combinatorial Library Synthesis via Tosyl Diversification

The tosyl group at position 3 is a versatile synthetic handle that can participate in nucleophilic aromatic substitution or be removed reductively to generate a free sulfinic acid intermediate [2]. Procurement of the tosyl compound provides a direct entry point for parallel synthesis of a focused library, whereby the tosyl group is replaced with various aryl or heteroaryl sulfonamides to probe SAR at the 3‑position of the triazoloquinazoline scaffold.

Quote Request

Request a Quote for 5-(4-(Pyridin-2-yl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.